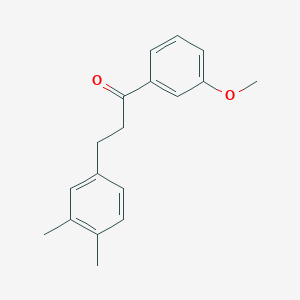

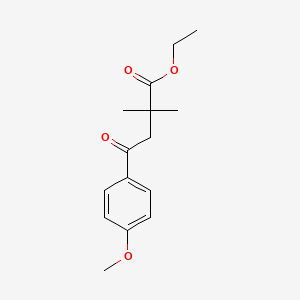

Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate is a chemical compound. It is a derivative of coumarin, a group of nature-occurring lactones first derived from Tonka beans in 1820 . These compounds are valuable kinds of oxygen-containing heterocycles widely found in nature .

Synthesis Analysis

The synthesis of this compound involves the reaction of 7-hydroxy-4-methyl coumarin 3 with ethyl bromoacetate and anhydrous potassium carbonate in dry acetone . The 2-((4-methyl-2-oxo-2H-chromen-7-yl) oxy) acetohydrazide 300 was synthesized from compound 299 by reacting with hydrazine hydrate in THF under reflux .Molecular Structure Analysis

The molecular structure of Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate is complex, involving a coumarin ring system. Many synthetic coumarins with a type of pharmacophoric groups at C-3, C-4, and C-7 positions have been intensively screened for different biological properties .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps. The initial reaction involves the interaction of starting materials in MeCN, followed by the final formation of furylacetic acid moiety in acidic media .科学的研究の応用

Asymmetric Synthesis

Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate has been utilized in the field of asymmetric synthesis. A study demonstrated its use in the asymmetric aldol reaction, employing ethyl glyoxylate and isobutyraldehyde, with L-histidine as a catalyst. This method achieved a yield of 75% with 73% enantioselectivity (Wang Jin-ji, 2014).

Organophosphorus Compound Studies

This compound has been examined in the study of organophosphorus compounds. Research indicates that unsubstituted and monosubstituted 3-oxo esters, including Ethyl 2,2-dimethyl 3-oxo-butanoate, react with specific thionophosphine sulfides to produce 3H-1,2-dithiole-3-thiones (B. Pedersen & S. Lawesson, 1974).

Synthesis of Pyran Derivatives

In the context of synthesizing pyran derivatives, Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate has been employed. Studies show that it can be used to create diverse pyran compounds with potential applications in various fields (J. Saranya et al., 2020).

Antibacterial Activity Research

This compound has also been explored in the synthesis of novel compounds with potential antibacterial activity. For instance, research on substituted 1,3,4-oxadiazoles, which are synthesized using Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate, has shown promising results in this area (А. А. Aghekyan et al., 2020).

将来の方向性

The future directions for the research on Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate could involve further investigation into its biological properties and potential applications. The development of new methods for the synthesis of products containing the furocoumarin moiety is of considerable interest .

特性

IUPAC Name |

ethyl 4-(4-methoxyphenyl)-2,2-dimethyl-4-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-5-19-14(17)15(2,3)10-13(16)11-6-8-12(18-4)9-7-11/h6-9H,5,10H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USRHLJVNWGMDAD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)CC(=O)C1=CC=C(C=C1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645640 |

Source

|

| Record name | Ethyl 4-(4-methoxyphenyl)-2,2-dimethyl-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate | |

CAS RN |

898753-56-5 |

Source

|

| Record name | Ethyl 4-(4-methoxyphenyl)-2,2-dimethyl-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。